3-(Bromomethyl)pyrrolidine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

3-(Bromomethyl)pyrrolidine (CAS 1289386-71-5) is a halogenated pyrrolidine building block with the molecular formula C₅H₁₀BrN and a molecular weight of 164.04 g/mol. It features a reactive bromomethyl group at the 3-position of the saturated five-membered pyrrolidine ring.

Molecular Formula C5H10BrN
Molecular Weight 164.046
CAS No. 1289386-71-5
Cat. No. B594659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)pyrrolidine
CAS1289386-71-5
Synonyms3-Bromomethyl-pyrrolidine
Molecular FormulaC5H10BrN
Molecular Weight164.046
Structural Identifiers
SMILESC1CNCC1CBr
InChIInChI=1S/C5H10BrN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2
InChIKeyMIDGOAWDOGHLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)pyrrolidine (CAS 1289386-71-5): Core Properties and Procurement Baseline


3-(Bromomethyl)pyrrolidine (CAS 1289386-71-5) is a halogenated pyrrolidine building block with the molecular formula C₅H₁₀BrN and a molecular weight of 164.04 g/mol . It features a reactive bromomethyl group at the 3-position of the saturated five-membered pyrrolidine ring [1]. This structural feature imparts a balanced electrophilicity that is distinct from its chloro- and iodo- analogs, making it a versatile intermediate in medicinal chemistry and organic synthesis . Its predicted physicochemical properties include a density of 1.4±0.1 g/cm³ and a boiling point of 187.3±13.0 °C .

Why 3-(Bromomethyl)pyrrolidine Cannot Be Interchanged with Its Closest Analogs


Substituting 3-(bromomethyl)pyrrolidine with structurally similar pyrrolidine derivatives is scientifically unsound due to critical differences in both electronic properties and reactivity. The position of the halomethyl group dictates both the steric environment and the molecule's subsequent reactivity profile. For example, 2-(bromomethyl)pyrrolidine regioisomers exhibit distinct stereochemical and electronic properties that lead to divergent biological outcomes . Similarly, the choice of halogen is non-trivial; the bromomethyl group offers a unique balance of reactivity and stability compared to its chloromethyl (less reactive) and iodomethyl (less stable) analogs . These factors underscore the necessity of selecting the precise compound for a given synthetic or biological application.

Quantitative Differentiation Evidence for 3-(Bromomethyl)pyrrolidine


3- vs. 2-Regioisomer: Distinct Reactivity and Biological Consequences

The substitution of a 3-(bromomethyl)pyrrolidine for a 2-(bromomethyl)pyrrolidine regioisomer is a critical decision point in synthesis. The position of the bromomethyl group on the pyrrolidine ring dictates the molecule's stereoelectronic properties. The 2-position is adjacent to the ring nitrogen, creating a significantly different steric and electronic environment that influences both its reactivity in nucleophilic substitution and its interaction with biological targets. This difference is not quantitative but categorical; using the incorrect regioisomer will lead to a different chemical entity with divergent biological activity .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Halogen Reactivity Comparison: Bromomethyl vs. Chloromethyl vs. Iodomethyl Analogs

The choice of halogen on the pyrrolidine methyl group is a trade-off between reactivity and stability. The bromomethyl group is favored for its balanced profile. It is more reactive than a chloromethyl group in nucleophilic substitution (SN2) reactions, enabling faster and higher-yielding alkylations. Conversely, it is more stable and easier to handle than an iodomethyl group, which is prone to decomposition and light-sensitivity . This makes the bromo-derivative the preferred intermediate when both sufficient reactivity and manageable stability are required .

Synthetic Chemistry Alkylating Agents Reaction Optimization

Vendor Purity Specifications: >95% and >98% Grades for Different Applications

Commercial sources specify distinct purity grades for 3-(bromomethyl)pyrrolidine, which directly impacts its suitability for different workflows. A standard purity of 95%+ is widely available and suitable for general organic synthesis . For more demanding applications, such as pharmaceutical intermediate production requiring stringent quality control, a higher purity grade of NLT 98% (No Less Than 98%) is offered . This distinction allows researchers to balance cost and application requirements.

Quality Control Pharmaceutical Intermediates Analytical Chemistry

Optimal Application Scenarios for 3-(Bromomethyl)pyrrolidine Based on Verified Evidence


Synthesis of Chiral Pharmaceutical Intermediates

The core pyrrolidine scaffold is a key component in numerous chiral drug molecules. 3-(Bromomethyl)pyrrolidine serves as a versatile starting material for introducing a pyrrolidine moiety with a functionalizable handle. Its specific reactivity, as outlined in Section 3, makes it ideal for creating enantiomerically pure building blocks, such as (R)- or (S)-1-Boc-3-(bromomethyl)pyrrolidine, which are crucial for asymmetric synthesis in medicinal chemistry .

Functionalization of Polymers and Advanced Materials

The balanced reactivity of the bromomethyl group allows for efficient post-polymerization modification. This compound can be used to install pyrrolidine units onto polymer backbones for applications in drug delivery systems, coatings, and adhesives. Its compatibility with click chemistry reactions further enhances its utility in creating sophisticated macromolecular architectures .

Medicinal Chemistry as an Alkylating Building Block

The compound's primary role is as an alkylating agent for introducing a 3-pyrrolidinylmethyl group into target molecules. This is a common strategy in drug discovery to explore structure-activity relationships (SAR) around a pyrrolidine-containing core. Its balanced reactivity, compared to chloro- and iodo- analogs, makes it a first-line choice for initial SAR exploration and lead optimization campaigns .

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